Methyl 3-bromo-4,5-dihydroxybenzoate
Overview
Description
Methyl 3-bromo-4,5-dihydroxybenzoate is a marine-derived natural product isolated from the red algae Rhodomela confervoides. It is a phenolic compound with the molecular formula C8H7BrO4 and a molecular weight of 247.04 g/mol. This compound is known for its unique structure, which includes a bromine atom and two hydroxyl groups on the benzene ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4,5-dihydroxybenzoate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 3,4-dihydroxybenzoate. The reaction typically uses bromine or a bromine source in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent product quality. The compound is usually purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl 3,4-dihydroxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-bromo-4,5-dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4,5-dihydroxybenzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The bromine atom may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dihydroxybenzoate: Lacks the bromine atom but has similar hydroxyl groups.
3,5-Dihydroxybenzoic acid: Similar structure but without the methyl ester group.
Methyl 3,4-dihydroxybenzoate: Similar structure but without the bromine atom
Uniqueness
Methyl 3-bromo-4,5-dihydroxybenzoate is unique due to the presence of both bromine and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-bromo-4,5-dihydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTKLMUXAITOOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616459 | |
Record name | Methyl 3-bromo-4,5-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65841-10-3 | |
Record name | Methyl 3-bromo-4,5-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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